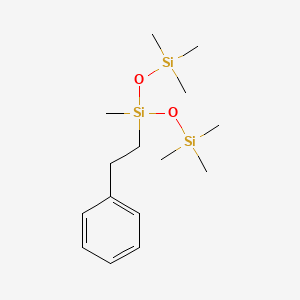
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with methyl groups and a phenylethyl group attached. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane can be synthesized through the hydrosilylation reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with styrene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The phenylethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxane derivatives.
Reduction: Various silanes with different functional groups.
Substitution: New siloxane compounds with substituted organic groups.
Scientific Research Applications
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon-oxygen bonds play a crucial role in determining the reactivity and stability of the compound. The phenylethyl group can influence the compound’s solubility and interaction with organic molecules, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylethyl group, making it less versatile in organic synthesis.
Bis(trimethylsiloxy)methylsilane: Similar structure but different functional groups, leading to different reactivity and applications.
Heptamethylhydrotrisiloxane: Contains a hydrogen atom instead of the phenylethyl group, affecting its chemical properties and uses.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane stands out due to its unique combination of silicon-oxygen bonds and the phenylethyl group. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. These features make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
3439-16-5 |
|---|---|
Molecular Formula |
C15H30O2Si3 |
Molecular Weight |
326.65 g/mol |
IUPAC Name |
trimethyl-[methyl-(2-phenylethyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C15H30O2Si3/c1-18(2,3)16-20(7,17-19(4,5)6)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI Key |
CWZFFISPCWLLPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


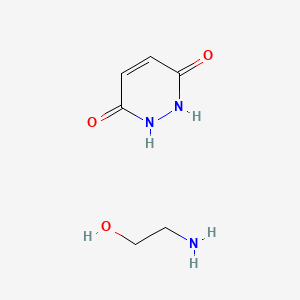
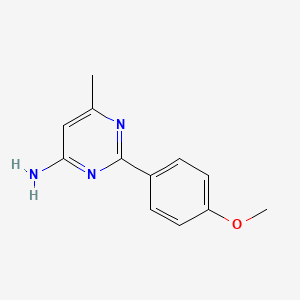

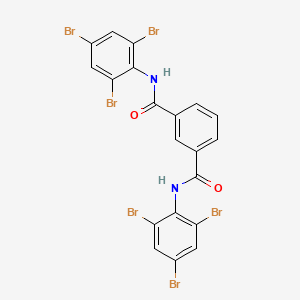
![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
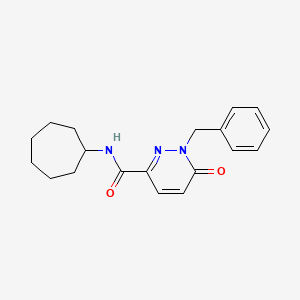
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
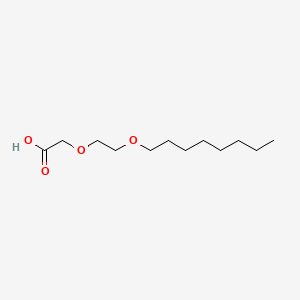
![2-(4-Methylphenyl)benzo[H]quinazoline](/img/structure/B14151980.png)
